molecular formula C6H2BrClN2S B1289557 6-Bromo-4-chlorothieno[3,2-D]pyrimidine CAS No. 225385-03-5

6-Bromo-4-chlorothieno[3,2-D]pyrimidine

カタログ番号: B1289557
CAS番号: 225385-03-5
分子量: 249.52 g/mol
InChIキー: RJKAKJGOZXERRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-chlorothieno[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine typically involves multiple steps, starting from readily available bulk chemicals. One of the common synthetic routes includes the following steps:

    Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.

    Pyrimidone Formation: The 2-aminothiophenes are then cyclized to form pyrimidone derivatives.

    Bromination: The pyrimidone derivatives are brominated using bromine or a brominating agent.

    Chlorination: Finally, the brominated product is chlorinated to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of standard laboratory equipment and conditions that allow for high yields and purity without the need for chromatography .

化学反応の分析

Types of Reactions

6-Bromo-4-chlorothieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield amino derivatives, while substitution with a thiol can produce thioether derivatives .

科学的研究の応用

6-Bromo-4-chlorothieno[3,2-D]pyrimidine has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, some derivatives of thienopyrimidine act as adenosine A2A receptor antagonists, which are used in the treatment of Parkinson’s disease . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.

類似化合物との比較

Similar Compounds

    6-Bromo-4-chlorothieno[2,3-D]pyrimidine: Another thienopyrimidine derivative with similar biological activities.

    4-Chlorothieno[3,2-D]pyrimidine: Lacks the bromine atom but shares the core structure.

    6-Bromo-2-chlorothieno[3,2-D]pyrimidine: Similar structure with different substitution patterns.

Uniqueness

6-Bromo-4-chlorothieno[3,2-D]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and biological activity. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

生物活性

6-Bromo-4-chlorothieno[3,2-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development.

Overview of the Compound

This compound is characterized by its unique structure, which includes both bromine and chlorine substituents. These halogens enhance the compound's reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C6H2BrClN2SC_6H_2BrClN_2S with a molar mass of 249.52 g/mol .

Interaction with Biomolecules

The compound acts as an adenosine A2A receptor antagonist , which is significant for treating neurological disorders such as Parkinson’s disease. Additionally, it functions as an EGFR-TK inhibitor , disrupting signaling pathways that promote cancer cell proliferation and survival .

Enzyme Inhibition

Research indicates that this compound inhibits various cytochrome P450 enzymes, particularly CYP1A2 , which plays a crucial role in drug metabolism. This inhibition can lead to drug-drug interactions, impacting pharmacokinetics and therapeutic efficacy .

Impact on Cell Signaling

The compound influences multiple cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to reduce cell proliferation in cancer models by inhibiting pathways activated by EGFR .

Case Studies

  • Inhibition of STK17B : A study demonstrated that derivatives of thieno[3,2-D]pyrimidines, including this compound, exhibited potent inhibition of STK17B kinase with selectivity over other kinases. This selectivity is attributed to unique binding interactions within the ATP-binding pocket .
  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound can significantly inhibit cancer cell growth by targeting specific kinases involved in tumor progression .

The molecular mechanism involves binding to active sites of target enzymes or receptors. For example:

  • EGFR-TK Inhibition : The compound binds to the ATP-binding site of EGFR-TK, preventing phosphorylation events that lead to cell division and survival signals.
  • STK17B Binding : The binding orientation of the compound within STK17B's catalytic domain has been elucidated through co-crystal structures, revealing critical interactions that confer its inhibitory potency .

Metabolic Pathways and Pharmacokinetics

This compound undergoes metabolic transformations primarily via oxidation and conjugation reactions mediated by cytochrome P450 enzymes. Its rapid metabolism suggests a short half-life in biological systems, raising concerns about its stability and efficacy in therapeutic contexts .

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing various pharmaceuticals with antimicrobial, antifungal, antiviral, and anticancer properties. Its role in drug discovery is underscored by its potential to serve as a template for developing selective inhibitors targeting specific kinases involved in disease pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine and chlorine substituentsEGFR-TK inhibitor; A2A receptor antagonist
6-Bromo-4-chlorothieno[2,3-D]pyrimidineSimilar structure but different reactivityAnticancer activity
4-Chlorothieno[3,2-D]pyrimidineLacks bromineLess potent than brominated analogs

特性

IUPAC Name

6-bromo-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKAKJGOZXERRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593326
Record name 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225385-03-5
Record name 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chlorothieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Lithum diisopropylamine (25 ml, 61.54 mmol) was added to 200 ml of tetrahydrofuran and after lowering the temperature to −78° C., 4-chloro-thieno[3,2-d]pyrimidine (5 g, 39.30 mmol) dissolved in 50 ml of tetrahydrofuran was slowly added into the mixture. After 20 minutes, 1,2-dibromo-1,1,2,2-tetrafluoroethane (11.45 g, 35.17 mmol) was slowly added. After 20 minutes of stirring at −78° C., the temperature was raised to room temperature and the stirring was continued for 2 hours further. The reaction mixture was added with water and extracted with chloroform (3×300 ml), then dried using anhydrous magnesium sulfate. After concentrated under vacuum, it was triturated with 200 ml of n-hexane and the title compound (6.5 g, 89.2%) was obtained as a dark brown solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.45 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
89.2%

Synthesis routes and methods II

Procedure details

In a 250 mL round-bottomed flask 65 mL of tetrahydrofuran and lithium diisopropylamine (18.5 mL, 37 mmol, 2M in tetrahydrofuran) were cooled to −78° C. 4-chloro-thieno[3,2-d]pyrimidine (5.26 g, 31 mmol) was dissolved in 37 mL of tetrahydrofuran and slowly added to the reaction mixture over 5 minutes, After 20 minutes 1,2-dibromo-1,1,2,2-tetrafluoroethane (4.05 mL, 34 mmol) was added slowly to the solution of the anion. The temperature was maintained at −78° C. for 20 minutes then warmed to room temperature for 2 hours. The reaction mixture was poured into water and extracted with chloroform (3×100 mL), dried over sodium sulfate, and dried in vacuo to afford 7.70 g (99%) of 6-bromo-4-chloro-thieno[3,2-d]pyrimidine. 1H NMR (400 MHz, DMSO) d 8.97 (s, 1H), 8.01 (s, 1H). LC-MS: 249, 251 (MH+); HPLC RT: 4.04 minutes.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 3
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 4
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chlorothieno[3,2-D]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。